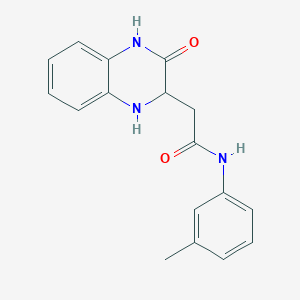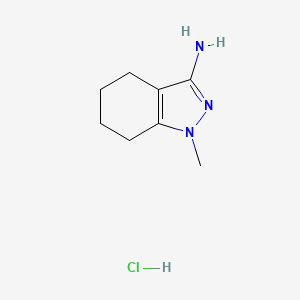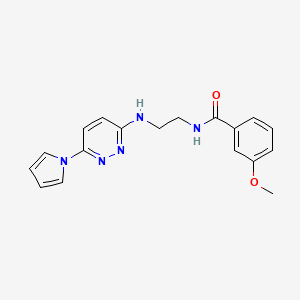
N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide derivatives involves several chemical techniques aimed at introducing various substituents to enhance the compound's biological activities. For example, a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides were designed and synthesized to evaluate their anticonvulsant activity. The structural confirmation of these synthesized compounds was achieved through elemental analysis and spectral data, including IR, 1H NMR, and Mass spectroscopy (Ibrahim et al., 2013).
Molecular Structure Analysis
Molecular docking and structure analysis of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide derivatives have been conducted to understand their interaction with biological targets. For instance, novel crystal structure analysis and docking studies were performed for a new quinoxaline derivative, highlighting its potential as a candidate against COVID-19 and Alzheimer's disease due to its binding affinities and molecular interactions (Missioui et al., 2022).
Chemical Reactions and Properties
The chemical properties of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide derivatives encompass a range of reactions, such as the Pummerer-type cyclization, which is utilized in synthesizing 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines. These reactions are crucial for modifying the molecular structure to enhance biological activity and solubility (Toda et al., 2000).
科学的研究の応用
Anticonvulsant Agents
A series of derivatives including N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. Compounds from this series exhibited significant anticonvulsant activities in experimental models, highlighting the potential of these compounds in the development of new anticonvulsant drugs (Ibrahim et al., 2013).
Antibacterial and Antifungal Agents
Research has also been conducted on the synthesis of thiazolidinone and azetidinone derivatives based on N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide for their antibacterial and antifungal properties. These studies found that certain derivatives showed potent activity against various bacterial and fungal strains, indicating the utility of these compounds as potential antibacterial and antifungal agents (Kumar et al., 2012; Kumar et al., 2013).
Anticancer and Antimicrobial Agents
Another study focused on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives, including N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, to identify potential anticancer and antimicrobial agents. This research indicated that certain compounds demonstrated promising broad-spectrum antibacterial activity and significant anticancer effects against various cancer lines (Ahmed et al., 2018).
Metabolic Studies
There has been comparative metabolism study of related chloroacetamide herbicides in human and rat liver microsomes, which provides insights into the metabolism of compounds structurally related to N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. Such studies are crucial for understanding the metabolic pathways and potential toxicological implications of these compounds (Coleman et al., 2000).
特性
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-5-4-6-12(9-11)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMNKMDXLLMAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)

![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)

![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)
![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)
![Ethyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2486718.png)
![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2486722.png)